molecular formula C22H27N7O2 B3010708 2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920373-98-4

2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B3010708
CAS RN: 920373-98-4
M. Wt: 421.505
InChI Key: SMWPCFVQSMUGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” belongs to the class of 1,2,4-triazolo[4,5-d]pyrimidines . These compounds have been reported to have significant biological activity . The compound contains a 1,2,4-triazole ring, which is a versatile scaffold in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of heterocyclic diamines with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A ring cleavage methodology has also been reported for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with that of purines . Depending on the choice of substituents, the triazole ring can act as a bio-isostere of various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the 1,2,4-triazole ring. The ring system of 1,2,4-triazoles is known to be involved in various chemical reactions .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise as an anticancer agent . Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines. These derivatives exhibit potential in inhibiting cancer cell proliferation, making them valuable candidates for further investigation .

Antimicrobial Properties

The same scaffold has demonstrated antimicrobial activity . It can inhibit the growth of bacteria, fungi, and other pathogens. Researchers have explored its potential as a novel antimicrobial agent, which could contribute to combating infectious diseases .

Analgesic and Anti-Inflammatory Effects

Certain derivatives of this compound exhibit analgesic (pain-relieving) and anti-inflammatory properties. These effects are crucial for managing pain and inflammation associated with various conditions .

Antioxidant Potential

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives also possess antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing damage caused by free radicals .

Antiviral Activity

Researchers have investigated the antiviral potential of this scaffold. It may inhibit viral replication and could be explored further as a novel antiviral agent .

Enzyme Inhibitors

The compound’s derivatives act as inhibitors for various enzymes:

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have also been explored for their potential as antitubercular agents . Tuberculosis remains a global health concern, and novel treatments are continually sought .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, compounds with a 1,2,4-triazole ring have been reported to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Future Directions

The 1,2,4-triazolo[4,5-d]pyrimidine scaffold found in this compound has numerous applications in medicinal chemistry . Future research could explore the potential of this compound in various therapeutic areas, taking advantage of the versatility of the 1,2,4-triazole ring .

properties

IUPAC Name

2-cyclopentyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-31-18-8-4-7-17(14-18)29-22-20(25-26-29)21(23-15-24-22)28-11-9-27(10-12-28)19(30)13-16-5-2-3-6-16/h4,7-8,14-16H,2-3,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWPCFVQSMUGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.